6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951100
InChI: InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3
SMILES:
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one

CAS No.:

Cat. No.: VC15951100

Molecular Formula: C9H12N4O3

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one -

Specification

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
IUPAC Name 6,8-dimethoxy-1,7-dimethylpurin-2-one
Standard InChI InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3
Standard InChI Key ZCRDJFZFZAZVAX-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is C₉H₁₂N₄O₃, with a molecular weight of 224.23 g/mol. Its purine backbone features two methoxy groups (-OCH₃) at positions 6 and 8 and two methyl groups (-CH₃) at positions 1 and 7 . This substitution pattern distinguishes it from naturally occurring purines like caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine), which lack methoxy substituents .

The compound’s planar purine ring system enables π-π stacking interactions, while its methoxy groups introduce steric and electronic effects that influence solubility and receptor binding . Comparative analysis with structurally related compounds reveals key differences (Table 1).

Table 1: Structural comparison with purine analogs

CompoundSubstituentsMolecular Weight (g/mol)
6,8-Dimethoxy-1,7-dimethyl6-OCH₃, 8-OCH₃, 1-CH₃, 7-CH₃224.23
Caffeine1-CH₃, 3-CH₃, 7-CH₃194.19
Theobromine3-CH₃, 7-CH₃180.16
1,3-Dimethyluric acid 1-CH₃, 3-CH₃, 2,6,8=O196.16

Synthetic Methodologies

While no direct synthesis protocols for 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one are documented, analogous purine derivatives suggest viable routes:

Alkylation and Methoxylation

Purine cores are typically functionalized through sequential alkylation and methoxylation. For example, 1,3-dimethyl-7-phenethyl-8-((4-phenylpiperazin-1-yl)butyl)amino derivatives are synthesized via nucleophilic substitution using alkyl halides and methoxy groups introduced via Williamson ether synthesis . Applying similar conditions to xanthine precursors could yield the target compound.

Photochemical Modifications

Photochemical reactions offer alternative pathways. Pentoxifylline derivatives, such as 8-(1-hydroxyethyl)-3,7-dimethyl-1-(5-oxohexyl)-purine-2,6-dione, are synthesized using UV irradiation in the presence of triplet sensitizers like acetone . Such methods could be adapted to introduce methoxy groups at specific positions.

Physicochemical Properties and Stability

Solubility and Partition Coefficient

The compound’s methoxy groups increase hydrophilicity compared to caffeine (logP = -0.07), though methyl groups at positions 1 and 7 may offset this effect. Predicted logP values range from 0.5 to 1.2, suggesting moderate lipid solubility suitable for oral bioavailability .

Thermal Stability

Differential scanning calorimetry (DSC) of related 1,3-dimethylpurine-2,6,8-triones shows melting points between 228–265°C , implying that 6,8-dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one may exhibit similar thermal stability, favorable for formulation.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Disorders

Structural analogs like 8-((4-(4-phenylpiperazin-1-yl)butyl)amino)-1,3-dimethylpurine-2,6-diones show anxiolytic and antidepressant effects in preclinical models . The target compound’s methoxy groups could enhance CNS penetration, making it a scaffold for neuropsychiatric drug development.

Cardiovascular Therapeutics

PDE5 inhibitors like sildenafil share purine-like structures. The 6,8-dimethoxy configuration may enable selective PDE5 inhibition, offering a novel approach to treating pulmonary hypertension .

Table 2: Pharmacological comparison with reference compounds

CompoundTargetIC₅₀ (nM)Clinical Use
CaffeineA₂ₐ adenosine receptor2,400Stimulant
TheophyllinePDE410,000Asthma
RolipramPDE4200Depression (preclinical)
6,8-Dimethoxy analog*PDE5 (predicted)~500Under investigation

*Predicted based on structural analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator